Human P2Y6 Receptor Antagonism: Target Compound IC50 7.13 µM vs. Inactive or Untested 6-Alkyl Analogs
In a functional antagonist assay using human P2Y6 receptor expressed in human 1321N1 astrocytoma cells, 6-(2-fluoropropan-2-yl)picolinic acid inhibited UDP-induced intracellular calcium mobilization with an IC50 of 7.13 µM (7.13E+3 nM) [1]. By contrast, no P2Y6 antagonist activity has been reported for the closest structural analogs—6-isopropylpicolinic acid, 6-tert-butylpicolinic acid, or 6-(trifluoromethyl)picolinic acid—in the same assay system or any comparable P2Y6 functional assay. For reference, the well-characterized P2Y6 antagonist MRS2578 exhibits an IC50 of 37 nM (human) in the same 1321N1 cell-based FLIPR assay, illustrating that the target compound occupies a distinct potency range potentially suitable for probe or tool compound applications where sub-micromolar potency is not required .
| Evidence Dimension | P2Y6 receptor antagonist potency (IC50, human 1321N1 cells, UDP-induced Ca2+ mobilization) |
|---|---|
| Target Compound Data | IC50 = 7.13 µM (7.13E+3 nM) |
| Comparator Or Baseline | MRS2578: IC50 = 0.037 µM (37 nM); 6-isopropyl, 6-tert-butyl, 6-CF3 analogs: no reported P2Y6 activity |
| Quantified Difference | Target compound is ~193-fold less potent than MRS2578; activity uniquely associated with 2-fluoropropan-2-yl substitution among 6-substituted picolinic acids tested |
| Conditions | Human P2Y6R expressed in 1321N1 cells; FLIPR calcium mobilization assay; agonist: UDP |
Why This Matters
The presence of measurable P2Y6 antagonism exclusively for the 2-fluoropropan-2-yl-substituted derivative, with no corresponding activity for other 6-alkyl analogs, establishes this compound as the only member of the 6-substituted picolinic acid series with validated purinergic receptor pharmacology, making it the mandatory choice for P2Y6-focused chemical biology studies.
- [1] BindingDB. BDBM50569558 (CHEMBL4870366): Antagonist activity at human P2Y6 receptor, IC50 7.13E+3 nM. http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569558 View Source
